alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide
Brand Name: Vulcanchem
CAS No.: 108260-27-1
VCID: VC0013050
InChI: InChI=1S/C16H21ClN2O2/c1-3-18(4-2)16(21)14(19-9-10-19)11-15(20)12-5-7-13(17)8-6-12/h5-8,14H,3-4,9-11H2,1-2H3
SMILES: CCN(CC)C(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2
Molecular Formula: C16H21ClN2O2
Molecular Weight: 308.8 g/mol

alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide

CAS No.: 108260-27-1

Main Products

VCID: VC0013050

Molecular Formula: C16H21ClN2O2

Molecular Weight: 308.8 g/mol

alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide - 108260-27-1

CAS No. 108260-27-1
Product Name alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide
Molecular Formula C16H21ClN2O2
Molecular Weight 308.8 g/mol
IUPAC Name 2-(aziridin-1-yl)-4-(4-chlorophenyl)-N,N-diethyl-4-oxobutanamide
Standard InChI InChI=1S/C16H21ClN2O2/c1-3-18(4-2)16(21)14(19-9-10-19)11-15(20)12-5-7-13(17)8-6-12/h5-8,14H,3-4,9-11H2,1-2H3
Standard InChIKey FCZZMHGZUAFZCU-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2
Canonical SMILES CCN(CC)C(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2
Synonyms 2-aziridin-1-yl-4-(4-chlorophenyl)-N,N-diethyl-4-oxo-butanamide
PubChem Compound 60228
Last Modified Nov 11 2021
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